molecular formula C14H13N3OS2 B4611051 5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B4611051
M. Wt: 303.4 g/mol
InChI Key: XMEWSHPHFCQNAI-UHFFFAOYSA-N
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Description

5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H13N3OS2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.05000439 g/mol and the complexity rating of the compound is 346. The solubility of this chemical has been described as 27.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Activity

Compounds related to "5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine" have been synthesized and evaluated for their in vitro antifungal activity. For instance, a study reported the synthesis of novel compounds evaluated against Candida albicans, with some showing more potency than the standard drug miconazole. These compounds were also subjected to docking studies, showing good binding modes in the active sites of fungal enzymes, suggesting their potential as lead compounds for further optimization and development as antifungal agents (J. Sangshetti et al., 2014).

Anticancer Activity

The anticancer activities of these compounds have been a significant area of research. Several studies have focused on synthesizing and characterizing derivatives with potential anticancer properties. For example, one study described the synthesis and characterization of derivatives with observed anticancer activity against various cancer cell lines, highlighting the versatility of the thienopyridine backbone in pharmacological applications (N. Rao et al., 2018). Another study focused on substituted 1,3,4-oxadiazolyl tetrahydropyridines, reporting their synthesis and anti-cancer activity profiles, indicating moderate cytotoxicity against MCF-7 breast cancer cell lines (K. Redda & Madhavi Gangapuram, 2007).

Antibacterial Activity

Research has also extended to the antibacterial properties of these compounds. For instance, various 1,3,4-oxadiazole thioether derivatives were synthesized and assessed for their antibacterial activities against Xanthomonas oryzae pv. oryzae. Preliminary results showed good antibacterial activities for most compounds, with detailed proteomic analysis providing insights into the action mechanism of these compounds (Xianpeng Song et al., 2017).

Corrosion Inhibition

Beyond pharmacological applications, these compounds have been investigated for their potential in material science, such as corrosion inhibition. A study explored the inhibition effect of aryl pyrazolo pyridine derivatives on copper corrosion in hydrochloric acid, demonstrating significant inhibition efficiencies and suggesting their utility in protecting metals from corrosion (Sudheer & M. Quraishi, 2015).

Properties

IUPAC Name

5-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-2-12(19-6-1)14-15-13(18-16-14)9-17-5-3-11-10(8-17)4-7-20-11/h1-2,4,6-7H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEWSHPHFCQNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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